Cas no 7280-77-5 (Cyclo(L-Leu-L-Phe))

Cyclo(L-Leu-L-Phe) 化学的及び物理的性質

名前と識別子

-

- 3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione

- 2,5-piperazinedione, 3-(2-methylpropyl)-6-(phenylmethyl)-

- 3-Benzyl-6-isobutylpiperazine-2,5-dione

- Cyclo(Leucyl-Phenylalanyl)

- Cyclo-(L)-phenylalanyl-(L)-leucyl

- Cyclo(-Leu-Phe)

- Cyclo(-L-Leu-L-Phe)

- Cyclo(L-Leu-L-Phe)

- Cyclo(Leu-Phe)

- (3S,6S)-3-Benzyl-6-isobutyl-2,5-piperazinedione

- 3-Benzyl-6-isobutyl-2,5-dioxopiperazine

-

- MDL: MFCD00672388

- インチ: InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1

- InChIKey: QPDMOMIYLJMOQJ-STQMWFEESA-N

- ほほえんだ: CC(C[C@H]1C(N[C@H](C(N1)=O)CC2=CC=CC=C2)=O)C

計算された属性

- せいみつぶんしりょう: 260.15200

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 1.081

- ゆうかいてん: 282 ºC (dec.)

- PSA: 58.20000

- LogP: 1.91600

Cyclo(L-Leu-L-Phe) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB312597-1 g |

Cyclo(-leu-phe), 95%; . |

7280-77-5 | 95% | 1 g |

€518.00 | 2023-07-19 | |

| TRC | C989755-1g |

Cyclo(L-Leu-L-Phe) |

7280-77-5 | 1g |

$ 410.00 | 2022-06-06 | ||

| TRC | C989755-250mg |

Cyclo(L-Leu-L-Phe) |

7280-77-5 | 250mg |

$ 167.00 | 2023-04-17 | ||

| TRC | C989755-1000mg |

Cyclo(L-Leu-L-Phe) |

7280-77-5 | 1g |

$ 500.00 | 2023-04-17 | ||

| 1PlusChem | 1P00624V-1g |

L-Phenylalanyl-L-leucine diketopiperazine |

7280-77-5 | 95% | 1g |

$612.00 | 2025-02-21 | |

| TRC | C989755-2.5g |

Cyclo(L-Leu-L-Phe) |

7280-77-5 | 2.5g |

$ 800.00 | 2023-09-08 | ||

| 1PlusChem | 1P00624V-250mg |

L-Phenylalanyl-L-leucine diketopiperazine |

7280-77-5 | 95% | 250mg |

$217.00 | 2025-02-21 | |

| A2B Chem LLC | AC81903-5g |

Cyclo(-leu-phe) |

7280-77-5 | ≥ 98% (NMR) | 5g |

$1647.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1258336-1g |

L-Phenylalanyl-L-leucine diketopiperazine |

7280-77-5 | 98% | 1g |

$1065 | 2025-02-25 | |

| Chemenu | CM170033-1g |

(3S,6S)-3-benzyl-6-isobutylpiperazine-2,5-dione |

7280-77-5 | 95%+ | 1g |

$*** | 2023-05-29 |

Cyclo(L-Leu-L-Phe) 関連文献

-

Songya Zhang,Jing Zhu,Shuai Fan,Wenhao Xie,Zhaoyong Yang,Tong Si Chem. Sci. 2022 13 7581

-

Lindon?W. K. Moodie,Kristina Sep?i?,Tom Turk,Robert Frange?,Johan Svenson Nat. Prod. Rep. 2019 36 1053

-

3. Methods of peptide sequencing. Part I. Conversion of oligopeptides into cyclic dipeptides: a gas chromatographic–mass spectrometric studyRobert A. W. Johnstone,T. Jeffery Povall J. Chem. Soc. Perkin Trans. 1 1975 1297

-

4. Conformation and complexation of a cyclic dodecapeptide [cyclo(L-Leu-L-Phe-L-Pro)4] with alkaline earth metal ions in acetonitrileEiichi Ozeki,Shunsaku Kimura,Yukio Imanishi J. Chem. Soc. Perkin Trans. 2 1988 1743

-

Ruirui Xing,Yamei Liu,Qianli Zou,Xuehai Yan Nanoscale 2019 11 22182

-

Nicolas Canu,Mireille Moutiez,Pascal Belin,Muriel Gondry Nat. Prod. Rep. 2020 37 312

-

7. Contents pages

-

8. The nonribosomal synthesis of diketopiperazines in tRNA-dependent cyclodipeptide synthase pathwaysPascal Belin,Mireille Moutiez,Sylvie Lautru,Jér?me Seguin,Jean-Luc Pernodet,Muriel Gondry Nat. Prod. Rep. 2012 29 961

-

Peter Divanach,Eirini Fanouraki,Anna Mitraki,Vagelis Harmandaris,Anastassia N. Rissanou Soft Matter 2023 19 8684

-

B. M. Rajesh,Javed Iqbal,N. Jagadeesh Babu,Ashwini Nangia CrystEngComm 2007 9 860

Cyclo(L-Leu-L-Phe)に関する追加情報

Professional Introduction to Cyclo(L-Leu-L-Phe) (CAS No. 7280-77-5)

Cyclo(L-Leu-L-Phe), with the chemical name Cyclo(D-phenylalanyl-L-leucyl-L-phenylalanine), is a synthetic peptide that has garnered significant attention in the field of pharmaceutical and biochemical research. This cyclic decapeptide, characterized by its unique sequence and structure, exhibits a range of biological activities that make it a subject of extensive study. The compound's CAS number, 7280-77-5, provides a standardized identifier for researchers and manufacturers, ensuring consistency in its handling and application across various scientific disciplines.

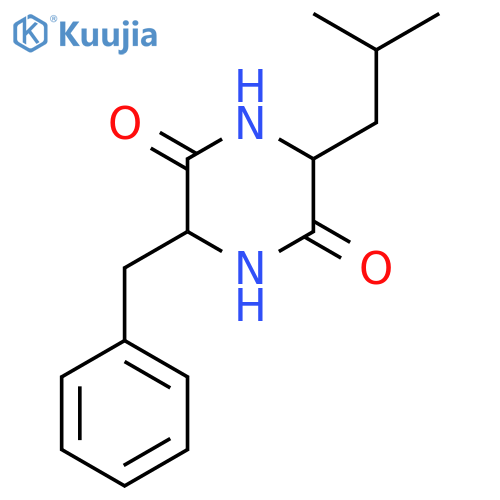

The structure of Cyclo(L-Leu-L-Phe) consists of a cyclic backbone formed by the linkage of L-leucine and L-phenylalanine residues. This specific arrangement imparts distinct properties to the peptide, including enhanced stability and bioavailability compared to linear peptides with similar sequences. The cyclic nature of the molecule prevents spontaneous degradation, making it more suitable for therapeutic applications where long-term activity is desired.

In recent years, research on Cyclo(L-Leu-L-Phe) has been particularly focused on its potential role in modulating immune responses and wound healing. Studies have demonstrated that this peptide can activate specific immune cells, such as natural killer (NK) cells and T lymphocytes, by binding to cell surface receptors. This interaction leads to the release of cytokines and other signaling molecules that enhance the body's defense mechanisms against pathogens.

One of the most compelling applications of Cyclo(L-Leu-L-Phe) is in the context of anti-inflammatory therapies. Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disorders, and autoimmune conditions. Preclinical studies have shown that administration of this peptide can reduce inflammatory markers in animal models, suggesting its potential as a novel therapeutic agent. The mechanism behind this effect appears to involve the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory pathways.

Furthermore, Cyclo(L-Leu-L-Phe) has been explored for its wound-healing properties. The peptide promotes angiogenesis, the formation of new blood vessels, which is crucial for tissue repair. It also stimulates fibroblast activity, leading to increased collagen production and faster wound closure. These effects make it a promising candidate for treating chronic wounds, such as diabetic ulcers, where conventional treatments often fail to provide adequate healing.

The synthesis of Cyclo(L-Leu-L-Phe) involves advanced peptide coupling techniques that ensure high yield and purity. Solid-phase peptide synthesis (SPPS) is commonly employed due to its efficiency and scalability. Post-synthetic modifications may be necessary to optimize solubility and stability, enhancing its pharmacological properties. Researchers are continuously refining synthetic protocols to improve cost-effectiveness and reproducibility, making large-scale production more feasible.

From a regulatory perspective, Cyclo(L-Leu-L-Phe) must comply with stringent quality control standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that the peptide is safe for human use and meets rigorous purity and efficacy criteria. Clinical trials are ongoing to evaluate its safety profile and therapeutic efficacy in various conditions.

The future prospects for Cyclo(L-Leu-L-Phe) are promising, with ongoing research aimed at expanding its therapeutic applications. Innovations in drug delivery systems may enhance its bioavailability and target specificity, further improving treatment outcomes. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical practice, bringing this innovative peptide to patients who could benefit from its unique properties.

In conclusion, Cyclo(L-Leu-L-Phe) (CAS No. 7280-77-5) represents a significant advancement in peptide-based therapeutics. Its ability to modulate immune responses, reduce inflammation, and promote wound healing positions it as a versatile tool for addressing a wide range of medical conditions. As research continues to uncover new applications and optimize production methods, this compound is poised to play an increasingly important role in modern medicine.

7280-77-5 (Cyclo(L-Leu-L-Phe)) 関連製品

- 2680623-14-5(6-Methyl-1-(trifluoroacetyl)piperidine-2-carboxylic acid)

- 2228141-56-6(1-(2-methoxy-4-methylphenyl)ethane-1,2-diol)

- 2060048-82-8(2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole)

- 2137649-04-6(5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole)

- 475291-59-9(Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid)

- 1803590-83-1(imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride)

- 203626-37-3(5-Chloro-8-methylquinolin-4-ol)

- 1806833-63-5(2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid)

- 1806302-28-2(3,4-Difluoro-2-(difluoromethoxy)benzylamine)

- 2639401-16-2(tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate)